molecular formula C11H15BrClN B1378634 2-(4-Bromophenyl)-2-ethylcyclopropan-1-amine hydrochloride CAS No. 1423031-27-9

2-(4-Bromophenyl)-2-ethylcyclopropan-1-amine hydrochloride

Cat. No.: B1378634
CAS No.: 1423031-27-9
M. Wt: 276.6 g/mol
InChI Key: AIVNTXCRQPDQRD-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-ethylcyclopropan-1-amine hydrochloride is an organic compound that features a cyclopropane ring substituted with a bromophenyl group and an ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-ethylcyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor, such as 4-bromoacetophenone, followed by the introduction of the ethylamine group. The reaction conditions often include the use of strong bases and specific catalysts to facilitate the cyclopropanation process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-ethylcyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce phenyl derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-2-ethylcyclopropan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its effects on specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-ethylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-ethylcyclopropan-1-amine hydrochloride
  • 2-(4-Fluorophenyl)-2-ethylcyclopropan-1-amine hydrochloride
  • 2-(4-Methylphenyl)-2-ethylcyclopropan-1-amine hydrochloride

Uniqueness

2-(4-Bromophenyl)-2-ethylcyclopropan-1-amine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for studying specific chemical and biological processes.

Properties

IUPAC Name

2-(4-bromophenyl)-2-ethylcyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.ClH/c1-2-11(7-10(11)13)8-3-5-9(12)6-4-8;/h3-6,10H,2,7,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVNTXCRQPDQRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC1N)C2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Bromophenyl)-2-ethylcyclopropan-1-amine hydrochloride
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2-(4-Bromophenyl)-2-ethylcyclopropan-1-amine hydrochloride
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2-(4-Bromophenyl)-2-ethylcyclopropan-1-amine hydrochloride
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2-(4-Bromophenyl)-2-ethylcyclopropan-1-amine hydrochloride
Reactant of Route 6
2-(4-Bromophenyl)-2-ethylcyclopropan-1-amine hydrochloride

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